molecular formula C9H18ClN B1497967 2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride CAS No. 90949-05-6

2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride

Cat. No.: B1497967
CAS No.: 90949-05-6
M. Wt: 175.7 g/mol
InChI Key: HSVFMPHQLXEMGG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-4-3-9-6-7-1-2-8(9)5-7;/h7-9H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVFMPHQLXEMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655373
Record name 2-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90949-05-6
Record name 2-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90949-05-6
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Biological Activity

2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride, with the molecular formula C₉H₁₈ClN, is a bicyclic amine known for its potential biological activities, particularly in the realm of neuropharmacology. This compound has garnered interest due to its structural characteristics derived from norbornane, which influence its stability and reactivity in biological systems.

The compound features a unique bicyclic structure that contributes to its pharmacological profile. The molecular weight is approximately 175.7 g/mol, and it is characterized by its ability to interact with various neurotransmitter systems, potentially exhibiting antidepressant-like effects similar to those of tricyclic antidepressants.

Research indicates that this compound may modulate neurotransmitter dynamics by influencing synaptic monoamine uptake. This modulation is crucial for understanding its therapeutic potential and possible side effects. The compound's mechanism of action likely involves interactions with specific receptors or enzymes within the central nervous system (CNS).

Antidepressant Activity

The compound has been studied for its antidepressant properties, showing potential efficacy in animal models. Preliminary findings suggest that it may enhance serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.

Case Studies

  • Animal Model Study : In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.
  • Neurotransmitter Interaction : A study examining the compound's effect on neurotransmitter levels found that it increased serotonin uptake while decreasing dopamine receptor binding in certain brain regions, indicating a complex interaction with the CNS .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Bicyclo[2.2.1]hept-2-YL-ethylamine HCl C₉H₁₈ClNExhibits potential antidepressant activity
3-Bicyclo[3.3.0]octan-3-ylmethanamine HCl C₉H₁₈ClNDifferent bicyclic framework affecting reactivity
Bicyclo[4.4.0]decane derivatives C₁₀H₁₈NLarger bicyclic structure influencing stability

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed hydrogenation processes that yield high purity products suitable for biological testing . Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride
  • CAS Number : 90949-05-6
  • Molecular Formula: Not explicitly stated in evidence, but structurally inferred as C₉H₁₆ClN (based on bicyclo[2.2.1]heptane core + ethylamine HCl).
  • Molecular Weight: Not directly provided, but estimated at ~177.7 g/mol (similar to analogs in and ).

The following table summarizes key differences and similarities between this compound and structurally related amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Safety Profile Applications
This compound (Target Compound) 90949-05-6 Likely C₉H₁₆ClN ~177.7 Bicyclo[2.2.1]heptane ring, ethylamine HCl substituent Severe eye irritant (H318); requires full protective gear Industrial/scientific research
1-Bicyclo[2.2.1]hept-2-yl-ethylamine hydrochloride (ST-4267) 24520-59-0 C₉H₁₈ClN 175.70 Similar bicyclo core but positional isomerism No explicit safety data; 95% purity suggests standard amine handling Research chemical
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 62-31-7 C₈H₁₂ClNO₂ 189.64 Aromatic ring with hydroxyl groups, ethylamine HCl Presumed neurochemical hazards; detailed first-aid measures for exposure Biochemical research (neurotransmitter studies)
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride 65686-77-3 C₉H₁₀ClF₃NO 241.63 Trifluoromethyl and methoxy substituents on aromatic ring Soluble in chloroform, methanol; labeled as a research chemical Pharmaceutical intermediate
2-{2-azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride 637740-18-2 C₇H₁₂ClNO₂ 177.63 Smaller bicyclo[2.1.1]hexane core, acetic acid group No safety data provided; likely requires standard amine handling Specialty organic synthesis
Key Structural and Functional Differences:

Bicyclo System Variations :

  • The target compound and ST-4267 share the bicyclo[2.2.1]heptane core but differ in substituent positions. In contrast, 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride has a smaller bicyclo[2.1.1]hexane system with an additional nitrogen atom, altering reactivity .

Functional Group Impact: Dopamine HCl (CAS 62-31-7) contains catechol (3,4-dihydroxyphenyl) groups, making it polar and biologically active, unlike the non-aromatic bicyclo derivatives .

Safety Profiles :

  • The target compound and dopamine HCl both require stringent eye protection, but dopamine’s biochemical activity necessitates additional precautions in biological settings .

Commercial Availability :

  • indicates discontinuation of some bicyclo-derived amines (e.g., CymitQuimica’s product), highlighting supply chain variability compared to stable analogs like dopamine HCl .

Research Findings and Trends:
  • Synthetic Utility : Bicyclo[2.2.1]heptane derivatives are valued in medicinal chemistry for their rigid, lipophilic structures, which can improve drug binding and metabolic stability .
  • Safety Gaps: Limited data on the environmental impact or chronic toxicity of the target compound compared to dopamine HCl, which is well-studied due to its biological role .

Preparation Methods

Synthesis of the Bicyclo[2.2.1]heptane Core

  • The bicyclic framework is typically constructed via classical Diels-Alder cycloaddition reactions involving cyclopentadiene as a diene component.
  • A notable method involves reacting cyclopentadiene with methanesulfonyl cyanide to form a 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene intermediate.
  • This intermediate undergoes hydrolytic cleavage, preferably acid-catalyzed using carboxylic acids such as acetic acid, to afford bicyclic lactam derivatives.
  • Reaction conditions for the Diels-Alder step are optimized between -20°C and +40°C in inert solvents like dichloromethane to ensure high selectivity and yield.
  • The hydrolysis step is often performed without isolation of the intermediate to prevent decomposition due to its low stability.

Introduction of the Ethylamine Side Chain

  • Functionalization of the bicyclic core to introduce the ethan-1-amine group is achieved via nucleophilic substitution or reductive amination strategies.
  • Alkylation of the bicyclic amine with ethylene derivatives or epoxides under basic conditions can yield the ethylamine side chain.
  • Reaction parameters such as solvent choice (DMF, THF, or aqueous ethanol), temperature (25–80°C), and catalysts (triethylamine or DBU) are critical for controlling regioselectivity and yield.
  • Acylation and nucleophilic substitution reactions are also used to derivatize the amine functionality, allowing for further modifications.

Formation of Hydrochloride Salt

  • The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step improves the compound's stability, crystalline properties, and solubility in polar solvents, facilitating purification and handling.
  • The salt formation is typically carried out at ambient temperature with careful control of stoichiometry to avoid over-acidification.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Diels-Alder Cycloaddition Cyclopentadiene + Methanesulfonyl cyanide Dichloromethane (preferred) -20°C to +40°C Acid or base catalysis for hydrolysis
Hydrolytic Cleavage Acid catalysis (e.g., acetic acid) Same as above Ambient to mild heating Direct hydrolysis without isolation
Alkylation (Ethylamine chain) Alkyl halides or epoxides + base (K₂CO₃, triethylamine) DMF, THF, aqueous ethanol 25°C to 80°C Control of regioselectivity essential
Hydrochloride Salt Formation HCl gas or aqueous HCl Ethanol, ether, or similar Ambient Stoichiometric control critical

Detailed Reaction Analysis

Alkylation Reactions

  • The primary amine group on the bicyclic core undergoes alkylation with alkyl halides or epoxides.
  • For example, reaction with methyl iodide in the presence of potassium carbonate yields N-methyl derivatives.
  • Benzyl bromide can be used to produce N-benzyl-substituted intermediates, which serve as precursors for further synthetic elaboration.
  • These reactions proceed efficiently in polar aprotic solvents such as DMF or THF at moderate temperatures.

Acylation and Nucleophilic Substitution

  • The amine can be acylated by acyl chlorides or anhydrides to form amides or ureas.
  • For instance, acetyl chloride treatment yields N-acetyl derivatives with high yields (85–90%).
  • Nucleophilic substitution with sulfonyl chlorides (e.g., tosyl chloride) generates sulfonamide analogs.
  • Cyanogen bromide can be used to form cyanamide derivatives, expanding the compound’s chemical versatility.

Oxidation and Reduction

  • Oxidation using KMnO₄ or CrO₃ can convert the amine to nitro or nitroxide derivatives, though careful control is required to avoid degradation of the bicyclic structure.
  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces imine intermediates back to amines without affecting the bicyclic core.

Schiff Base Formation

  • Condensation with aldehydes or ketones, such as benzaldehyde, forms Schiff bases (imines).
  • These derivatives are useful as ligands in coordination chemistry and can be formed under acidic catalysis in ethanol or methanol solvents.

Purification Techniques

  • The crude product after synthesis is purified using recrystallization, distillation, or chromatographic methods.
  • Recrystallization from solvents like ethanol or ethyl acetate is common for obtaining high-purity hydrochloride salts.
  • Chromatography (e.g., silica gel column) is employed when complex mixtures or side products are present.
  • Purification protocols are optimized to maintain the integrity of the bicyclic amine and avoid decomposition.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Reference
Bicyclic Core Formation Diels-Alder reaction Cyclopentadiene + methanesulfonyl cyanide, CH₂Cl₂, -20 to 40 °C 60–75
Hydrolytic Cleavage Acid-catalyzed hydrolysis Acetic acid, ambient temperature 70–85
Ethylamine Side Chain Introduction Alkylation / Reductive amination Alkyl halides/epoxides, base, DMF/THF, 25–80 °C 65–90
Hydrochloride Salt Formation Acidification HCl gas or aqueous HCl, ethanol >95
Purification Recrystallization / Chromatography Ethanol, ethyl acetate, silica gel Purity >98%

Research Findings and Notes

  • The bicyclo[2.2.1]heptane scaffold imposes steric hindrance that affects reaction kinetics and regioselectivity, requiring careful optimization of reaction conditions.
  • Acid-catalyzed hydrolysis is preferred over base catalysis for stability and yield during lactam cleavage.
  • Direct hydrolysis of the Diels-Alder adduct without isolation improves process efficiency and reduces decomposition risks.
  • The hydrochloride salt form is critical for enhancing solubility and stability, especially for biological applications.
  • Alkylation and acylation reactions provide versatile routes for structural diversification, enabling the synthesis of derivatives for medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination using bicyclo[2.2.1]heptane derivatives. For example, reacting bicyclo[2.2.1]hept-2-ylmethyl halides with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the amine intermediate, followed by HCl salt formation . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–60°C), and stoichiometry. Purity assessment via HPLC (≥95%) is critical .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the bicyclo framework and ethylamine moiety. Key NMR signals include downfield shifts for the amine protons (δ 2.5–3.5 ppm) and bicyclo carbons (δ 25–45 ppm). X-ray crystallography can resolve stereochemical ambiguities, particularly for endo/exo configurations . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak) .

Q. What strategies ensure purity during synthesis and storage?

  • Methodological Answer : Recrystallization from ethanol/water mixtures removes impurities. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store under inert atmosphere (N₂) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like N-alkylation or ring-opening. Solvent effects are simulated using COSMO-RS. For example, predict regioselectivity in Diels-Alder reactions by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What experimental approaches resolve contradictions in solubility or stability data?

  • Methodological Answer : Conflicting solubility data (e.g., aqueous vs. organic solvents) require phase-solubility diagrams and Hansen solubility parameter analysis. For stability, use Arrhenius plots to extrapolate shelf-life from accelerated degradation data. Cross-validate with dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. How can the compound’s stereochemistry impact pharmacological activity?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) isolates endo/exo isomers. Test receptor binding affinity (e.g., radioligand assays) and metabolic stability (e.g., liver microsomes) for each isomer. Molecular docking (AutoDock Vina) correlates stereochemistry with target interactions (e.g., GPCRs) .

Data Analysis & Experimental Design

Q. What statistical methods validate reproducibility in synthesis yields?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature). Analyze variance (ANOVA) with ≥3 independent batches. Report confidence intervals (95% CI) for yields. Outliers are flagged via Grubbs’ test .

Q. How to address missing physicochemical data (e.g., partition coefficient)?

  • Methodological Answer : Estimate logP via shake-flask method (octanol/water) or computational tools (e.g., MarvinSketch). Validate with reverse-phase HPLC retention times correlated with known standards .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightESI-MS~189.7 g/mol
PurityHPLC (UV 254 nm)≥95%
Solubility (H₂O)Shake-flask50–100 mg/mL
Melting PointDSC180–185°C (decomposes)

Critical Considerations

  • Stereochemical Complexity : The bicyclo[2.2.1]heptane framework introduces endo/exo isomerism, necessitating chiral chromatography (e.g., Chiralpak IC) for resolution .
  • Safety : Hydrochloride salts may release HCl vapors under heat; handle in fume hoods with PPE .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride
Reactant of Route 2
2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride

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